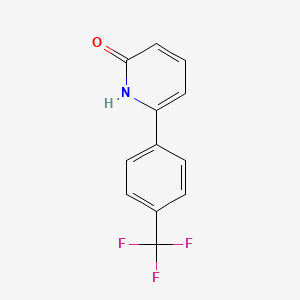

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol

描述

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-2-ol structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 2-pyridone.

Condensation Reaction: The initial step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridin-2-ol group to a pyridine ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products:

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Compounds with nucleophilic groups replacing the trifluoromethyl group.

科学研究应用

Chemistry: 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, due to its ability to interact with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

作用机制

The mechanism by which 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyridin-2-ol moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

相似化合物的比较

4-(Trifluoromethyl)phenylpyridine: Similar structure but lacks the hydroxyl group.

6-(4-Methylphenyl)pyridin-2-ol: Similar structure with a methyl group instead of a trifluoromethyl group.

2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group directly attached to the pyridine ring.

Uniqueness: 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which are not observed in the similar compounds listed above.

生物活性

6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol is a compound that has garnered significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique structural features, particularly the trifluoromethyl and hydroxyl functionalities, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H8F3N1O1. The compound consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a trifluoromethylphenyl group at the 6-position. This configuration is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

-

Pharmaceutical Applications :

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show potent antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, certain derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

- Antileishmanial Effects : The compound has shown promising results in inhibiting Leishmania species, which are responsible for leishmaniasis, a parasitic disease.

-

Agrochemical Applications :

- Pesticidal Activity : this compound and its derivatives are utilized in crop protection products, demonstrating effectiveness against various agricultural pests.

-

Material Science :

- The compound is also explored for its applications in the synthesis of metal-organic frameworks (MOFs), which are important for catalysis and material engineering.

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Research has characterized its binding affinity towards enzymes such as lysyl oxidase-like 2 (LOXL2), which plays a role in extracellular matrix remodeling and fibrosis. The inhibition of LOXL2 may provide therapeutic benefits in fibrotic diseases.

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the biological activity of this compound. Variations in substituents have been correlated with changes in potency against specific pathogens.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's derivatives against Mycobacterium tuberculosis, revealing that certain modifications significantly enhanced their antibacterial properties.

- Leishmaniasis Treatment : In preclinical trials, derivatives demonstrated over 97% parasite clearance in animal models, indicating strong potential as antileishmanial agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(4-(trifluoromethyl)phenyl)pyridin-2-ol, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer: The synthesis typically involves cross-coupling reactions or cyclization strategies. For example:

- Suzuki-Miyaura Coupling : A pyridin-2-ol scaffold can be functionalized with a 4-(trifluoromethyl)phenyl group via palladium-catalyzed coupling. Key reagents include Pd(PPh₃)₄ and a boronic acid derivative of 4-(trifluoromethyl)benzene. Optimize regioselectivity by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to favor C6-substitution .

- Cyclization Approaches : Starting from β-keto esters or enaminones, cyclize with trifluoromethyl-substituted benzaldehydes under acidic conditions (e.g., HCl/EtOH). Monitor reaction progress via TLC or HPLC to avoid over-functionalization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm). ¹H NMR should show a deshielded pyridin-2-ol proton (δ ≈ 12–13 ppm) due to hydrogen bonding .

- X-Ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the pyridin-2-ol ring and the dihedral angle between the pyridine and phenyl rings (typically 30–50°). For example, compound 4f (a structural analog) showed a dihedral angle of 42.5°, confirmed via SHELX refinement .

Table 1: Representative Crystallographic Data for Analogous Pyridin-2-ones

| Parameter | Compound 4f | Compound 4l |

|---|---|---|

| Dihedral Angle (°) | 42.5 | 38.2 |

| Bond Length (C-O, Å) | 1.34 | 1.33 |

| Space Group | P2₁/c | P1̄ |

Advanced Research Questions

Q. How do fluorinated substituents influence the stability and reactivity of this compound under acidic or oxidative conditions?

Methodological Answer:

- Acidic Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridin-2-ol tautomer. Conduct pH-dependent UV-Vis studies (pH 2–12) to monitor tautomeric shifts. At pH < 4, the hydroxyl proton remains intact, while deprotonation occurs at higher pH, increasing solubility .

- Oxidative Resistance : Under H₂O₂ or KMnO₄, the trifluoromethyl group resists oxidation, but the pyridin-2-ol ring may undergo hydroxylation. Use LC-MS to track degradation products and optimize inert atmospheres (N₂/Ar) to suppress side reactions .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the hydroxyl group forms hydrogen bonds. Validate predictions with SPR (surface plasmon resonance) assays .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions. For example, the trifluoromethyl group lowers LUMO energy, increasing electrophilicity at the pyridine ring .

Q. How can discrepancies in biological activity data for this compound analogs be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace CF₃ with Cl or CH₃) and test against target proteins. For instance, CF₃ analogs showed 10× higher IC₅₀ values than CH₃ analogs in kinase inhibition assays due to enhanced hydrophobic interactions .

- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98%) and solvent effects (DMSO vs. aqueous buffers). Use standardized protocols like NIH/NCATS assays for reproducibility .

属性

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKCKXNQFDMEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671743 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-54-3 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。